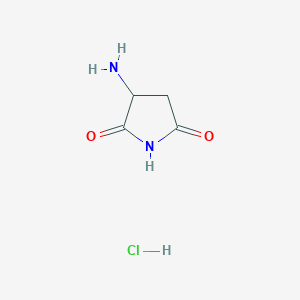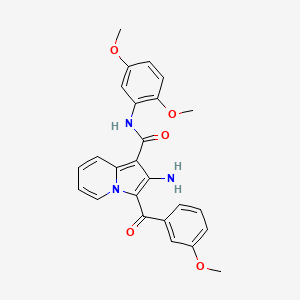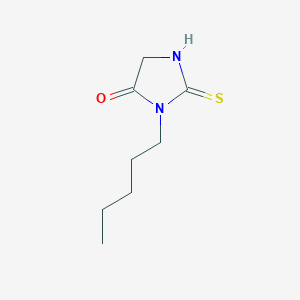![molecular formula C20H18ClN3O3S B2421014 2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-66-9](/img/structure/B2421014.png)
2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential as EGFR Inhibitors
A series of benzo[d]thiazole-2-carboxamide derivatives, including compounds structurally similar to the specified chemical, have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds showed varying degrees of cytotoxicity against cancer cell lines expressing high levels of EGFR, such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cells. Notably, they exhibited weak effects on HepG2 (liver cancer) cells, which express lower levels of EGFR, and minimal activity against normal human liver cells (HL7702), suggesting potential for targeted cancer therapy with reduced toxicity to normal cells (Zhang et al., 2017).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of compounds related to 2-(furan-2-yl)benzo[e][1,3]benzothiazole has been conducted. This involves the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling reactions and its subsequent conversion to thioamide, followed by oxidation to produce the final benzo[e][1,3]benzothiazole compounds. These studies provide insights into the chemical properties and potential applications of such compounds (Aleksandrov et al., 2017).
Antimicrobial Activity
Research into the antimicrobial properties of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, has shown promising results. These compounds have demonstrated good antimicrobial activity against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. This suggests potential applications in pharmacology and medicine for treating microbial infections (Cakmak et al., 2022).
Antibacterial Agents
A novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, structurally related to the specified compound, has been synthesized and evaluated as potential antibacterial agents. These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, cytotoxic activity was assessed, indicating the potential for these compounds to be effective antibacterial agents at non-toxic concentrations (Palkar et al., 2017).
Mecanismo De Acción
Mode of Action
The presence of the furan-2-ylmethyl group and the 4-chlorobenzamido moiety may play crucial roles in these interactions .
Biochemical Pathways
The compound may affect various biochemical pathways. It is suggested that the compound could be involved in the nanoluciferase bioluminescence pathway , but more research is needed to confirm this and to understand the full range of biochemical pathways affected by this compound.
Result of Action
It is hypothesized that the compound may have potential bioluminescent properties, especially for in vivo bioluminescent imaging . .
Propiedades
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-13-8-6-12(7-9-13)18(25)24-20-23-17-15(4-1-5-16(17)28-20)19(26)22-11-14-3-2-10-27-14/h2-3,6-10,15H,1,4-5,11H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQVBCORJCLKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)
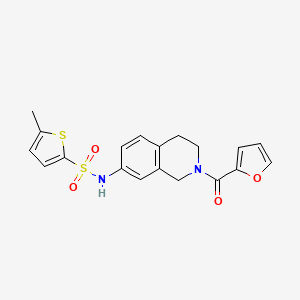
![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)
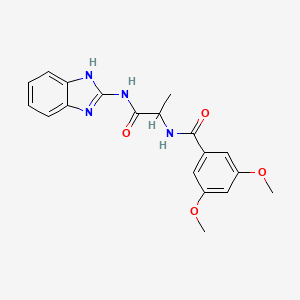
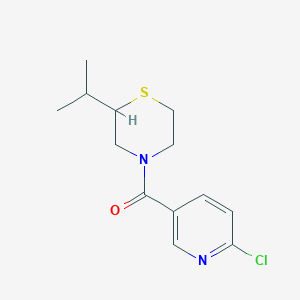
![[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B2420944.png)
![N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)
![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420947.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)

